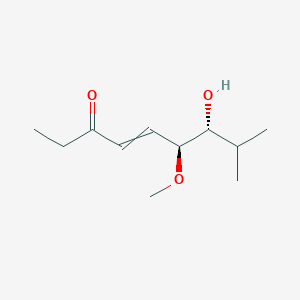
(6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one is an organic compound with a complex structure that includes multiple chiral centers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one can be achieved through several synthetic routes. One common method involves the enantioselective Michael addition of methyl vinyl ketone to (S)- and ®-citronellals, followed by lithium hydroxide monohydrate-catalyzed stereoselective cyclizations of intermediate ketoaldehydes . This method ensures the formation of the desired stereoisomers with high selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar enantioselective reactions. The use of rhodium-catalyzed asymmetric addition of trimethylaluminum to diastereomeric mixtures of cyclohex-2-enones has been reported, although this method can be cumbersome and expensive .
Análisis De Reacciones Químicas
Types of Reactions
(6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the hydroxy, methoxy, and enone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxy group to a ketone.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the enone to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the enone leads to the formation of an alcohol.
Aplicaciones Científicas De Investigación
(6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavors due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its binding to target proteins and enzymes, influencing their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (6S,7R,8R)-8-(hydroxymethyl)-7-[4-[2-(3-methoxyphenyl)ethynyl]phenyl]-2-oxo-N-propyl-1,4-diazabicyclo[4.2.0]octane-4-carboxamide
- (6S,7R)-7-Hydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2,4-trioxadiphosphocane-2,4-diolate 2,4-dioxide
Uniqueness
What sets (6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one apart from similar compounds is its specific stereochemistry and the presence of both hydroxy and methoxy groups
Propiedades
Número CAS |
155324-46-2 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
(6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one |
InChI |
InChI=1S/C11H20O3/c1-5-9(12)6-7-10(14-4)11(13)8(2)3/h6-8,10-11,13H,5H2,1-4H3/t10-,11+/m0/s1 |
Clave InChI |
XBVJVZMCIMWPTO-WDEREUQCSA-N |
SMILES isomérico |
CCC(=O)C=C[C@@H]([C@@H](C(C)C)O)OC |
SMILES canónico |
CCC(=O)C=CC(C(C(C)C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)
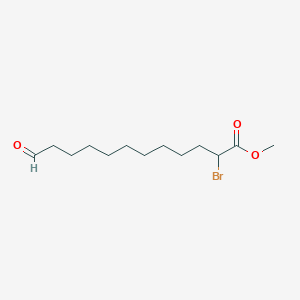
![2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]-](/img/structure/B14273430.png)

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
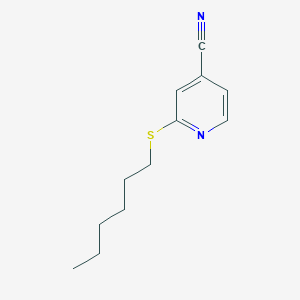
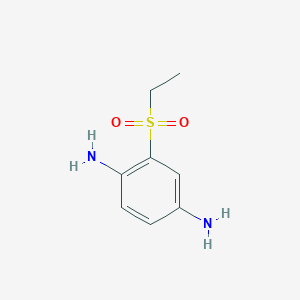
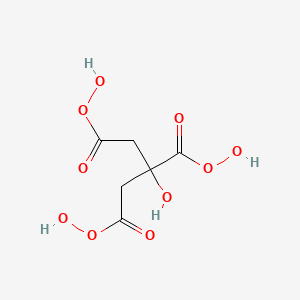
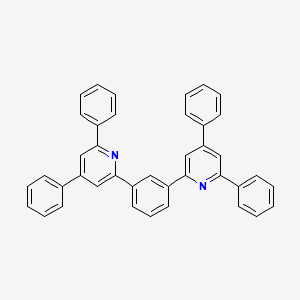


![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)

![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)
